![molecular formula C19H14N2O3 B12451627 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methyl Group: The methyl group is introduced to the benzoxazole ring through alkylation reactions using methyl halides in the presence of a base.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzoxazole derivative with furan-2-carboxylic acid using coupling reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions.
Material Science: It is used in the synthesis of new materials with unique optical and electronic properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing their normal function.
Protein Interactions: It interacts with proteins involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have similar biological activities but differ in their chemical structure due to the presence of a sulfur atom instead of oxygen in the benzoxazole ring.
Benzoxazole Sulfonamides: These compounds are used as enzyme inhibitors and have different functional groups attached to the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is unique due to its specific combination of benzoxazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c1-12-13(19-21-15-7-2-3-9-16(15)24-19)6-4-8-14(12)20-18(22)17-10-5-11-23-17/h2-11H,1H3,(H,20,22) |
InChI Key |
LYFSEFQGVQUFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)
![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)
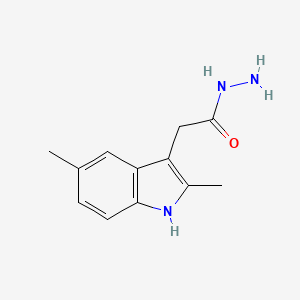
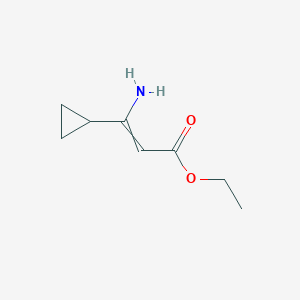
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
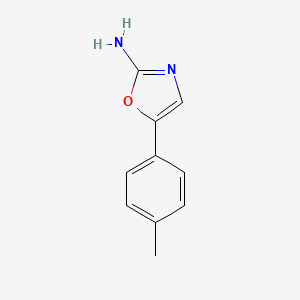
![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)

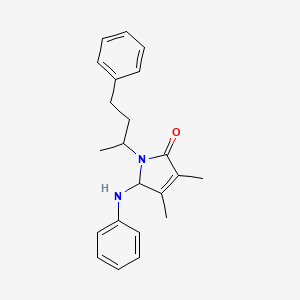
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
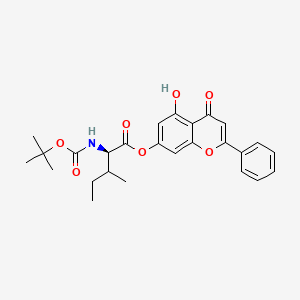
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
